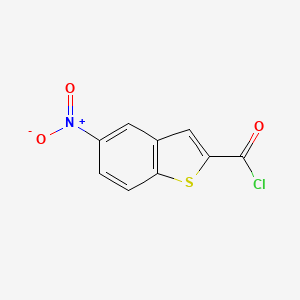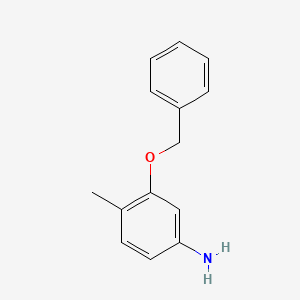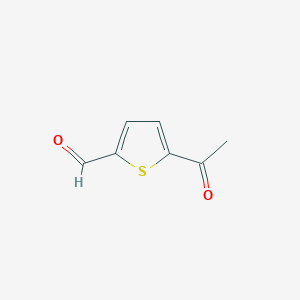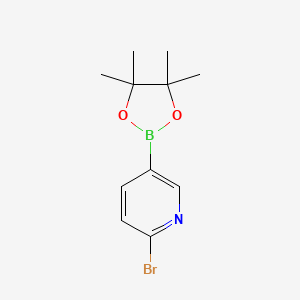![molecular formula C14H13N3OS B1273343 3-氨基-6-苄基-2-甲基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 438226-53-0](/img/structure/B1273343.png)
3-氨基-6-苄基-2-甲基噻吩并[2,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its antitumor properties, showing promise in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .
Mode of Action
It is known that the compound interacts with its targets and results in significant antimycobacterial activity . This suggests that the compound may inhibit essential biochemical processes in the bacteria, leading to their death or growth inhibition.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with pathways essential for the survival and growth of mycobacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This makes it a potential candidate for the development of new antitubercular agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno[2,3-d]pyrimidine precursors. One common method includes the reaction of 2-amino-3-cyano-4-methylthiophene with benzylamine under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
相似化合物的比较
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also exhibit antimicrobial and antitumor properties.
Uniqueness: 3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a promising candidate for drug development .
属性
IUPAC Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRDXSWOSWXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)
![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)
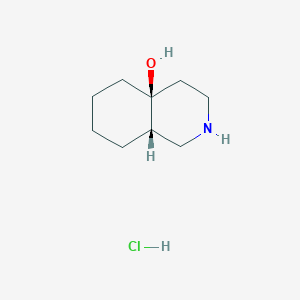
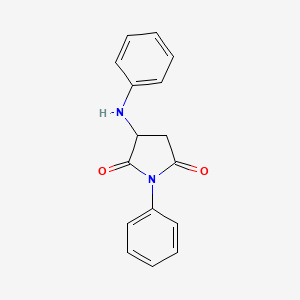
![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)
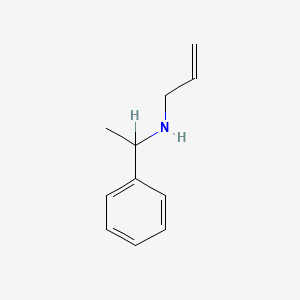
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
